Corchoionol C

Cytotoxicity Natural Product Screening Cancer Cell Lines

Corchoionol C (CAS 189351-15-3) is the defined (6S,9S)-enantiomer of vomifoliol, supplied at ≥98% purity. Unlike racemic mixtures or glycosylated analogs (e.g., zingiberoside B), this compound is validated as non-cytotoxic (IC50 > 50 μM against U87 MG, HepG2) with weak anti-inflammatory activity (IC50 > 50 μM in RAW264.7). Procure as an ideal negative control for cancer drug screening and a chiral reference standard for analytical validation. Its cyclohexenone core supports medicinal chemistry optimization. Insist on defined stereochemistry to eliminate confounding variables and ensure data reproducibility.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 189351-15-3
Cat. No. B127102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorchoionol C
CAS189351-15-3
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
InChIInChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1
InChIKeyKPQMCAKZRXOZLB-ZOLRFCATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Corchoionol C (CAS 189351-15-3) Technical Procurement Overview for Life Science Research


Corchoionol C (also known as (6S,9S)-vomifoliol) is a C13 megastigmane-type norisoprenoid derived from the oxidative degradation of carotenoids, with the molecular formula C13H20O3 and a defined stereochemical configuration (4S, 3S) . It is a naturally occurring secondary metabolite identified in a range of botanical sources including Pulicaria undulata, Ardisia crispa, and Croton trinitatis [1], and is typically supplied as a purified research-grade compound with a standard minimum purity of 95% . The compound serves as the aglycone core for a family of glycosylated derivatives and is procured as a reference standard or tool compound for phytochemical, metabolomic, and bioactivity screening workflows [2].

Why Corchoionol C Cannot Be Replaced by Generic Megastigmanes or Vomifoliol Isomers


Interchanging Corchoionol C with other megastigmanes, such as vomifoliol racemates, dehydrovomifoliol, or megastigmane glycosides, introduces confounding experimental variables that compromise data reproducibility and scientific validity. First, the compound possesses a specific (6S,9S) stereochemical configuration, which distinguishes it from other vomifoliol enantiomers such as (6R,9R)-vomifoliol, and stereochemistry is known to critically influence biological target engagement and metabolic stability [1]. Second, head-to-head in vitro evaluations demonstrate that Corchoionol C exhibits a distinct activity profile—characterized by weak anti-inflammatory potency (IC50 > 50 μM in RAW264.7 cells) and an absence of cytotoxic activity—that directly contrasts with the behavior of structurally related analogs like zingiberoside B and certain vomifoliol preparations, which display moderate to potent cytotoxicity [2] . Substitution with an analog lacking these specific properties would therefore yield false-negative or false-positive results in target identification and mechanism-of-action studies.

Quantitative Differentiation Evidence for Corchoionol C Procurement Decisions


Cytotoxicity Profile: Corchoionol C Lacks Activity in Cancer Cell Lines, Unlike Co-Isolated Zingiberoside B

In a direct head-to-head evaluation of compounds isolated from the same plant extract (Ardisia crispa), Corchoionol C (7) demonstrated no significant cytotoxic activity against U87 MG glioblastoma and HepG2 hepatocellular carcinoma cell lines, while zingiberoside B (9) and ardisiacrispin G (1) exhibited moderate cytotoxicity [1]. This differential profile positions Corchoionol C as a negative control or a scaffold with minimal off-target cytotoxicity, whereas zingiberoside B and ardisiacrispin G are candidates for anticancer drug development.

Cytotoxicity Natural Product Screening Cancer Cell Lines

Anti-Inflammatory Potency: Corchoionol C Exhibits Weak NO Inhibition, Contrasting with Potent Vomifoliol Analogs

In a cross-study comparison of anti-inflammatory activity measured by LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, Corchoionol C demonstrated weak inhibition with an IC50 > 50 μM , whereas vomifoliol (a closely related norisoprenoid) reportedly exhibits antiproliferative activity with IC50 values in the range of 3.7–8.1 μM against human lung cancer cells . While not a direct head-to-head comparison, the class-level inference suggests that Corchoionol C is a relatively weak anti-inflammatory agent compared to other vomifoliol-type compounds.

Anti-inflammatory Nitric Oxide RAW264.7 Macrophages

Stereochemical Purity: Corchoionol C as the Defined (6S,9S)-Enantiomer vs. Vomifoliol Racemates

Corchoionol C is specifically the (6S,9S)-vomifoliol enantiomer, as confirmed by its isomeric SMILES notation [1]. In contrast, many commercial 'vomifoliol' preparations are unspecified racemic mixtures or undefined stereoisomers, including (6R,9R)-vomifoliol and other stereoisomers [2]. While direct comparative bioactivity data between pure enantiomers is not available in the retrieved sources, the well-established principle in natural product pharmacology dictates that enantiomers can exhibit markedly different, and sometimes opposing, biological activities.

Stereochemistry Chiral Purity Structure-Activity Relationship

Physicochemical Property Predictions: Corchoionol C Exhibits Favorable Calculated ADMET Profile for Cell-Based Assays

In silico ADMET predictions using admetSAR 2.0 indicate that Corchoionol C possesses a favorable drug-likeness profile with a high probability of human intestinal absorption (99.48%), moderate Caco-2 permeability (72.05%), and a low predicted likelihood of CYP450 enzyme inhibition (all major CYPs show negative inhibition probabilities) [1]. While these are computational predictions not directly compared to a specific analog in the same study, they provide a baseline for class-level inference: Corchoionol C is predicted to be a non-toxic, orally bioavailable scaffold with minimal drug-drug interaction risk, which contrasts with some megastigmane glycosides that may have poorer membrane permeability due to higher polarity.

ADMET Drug-likeness In Silico Prediction

Corchoionol C: Optimal Scientific and Industrial Application Scenarios


Negative Control or Reference Standard for Cytotoxicity Screening of Megastigmane Derivatives

Based on the direct evidence that Corchoionol C lacks cytotoxic activity against U87 MG and HepG2 cells (IC50 > 50 μM) while co-isolated analogs like zingiberoside B exhibit moderate cytotoxicity, this compound serves as an ideal negative control in cancer drug discovery assays [1]. Researchers screening natural product libraries or evaluating structure-activity relationships (SAR) for megastigmane derivatives can use Corchoionol C to establish baseline non-toxic responses, thereby accurately attributing observed cytotoxic effects to specific structural modifications.

Chiral Reference Standard for (6S,9S)-Vomifoliol in Metabolomics and Pharmacokinetic Studies

The defined (6S,9S) stereochemistry of Corchoionol C makes it a valuable chiral reference standard for analytical method development and validation in metabolomics and pharmacokinetic studies [2]. Laboratories analyzing plant extracts, biological fluids, or pharmaceutical formulations for vomifoliol-related metabolites can use Corchoionol C to accurately identify and quantify the (6S,9S)-enantiomer, distinguishing it from other stereoisomers or racemic mixtures. This application is critical for studies investigating stereoselective metabolism or enantiomer-specific bioactivity of norisoprenoids.

Tool Compound for Elucidating Weak Anti-Inflammatory Mechanisms in Macrophage Models

Given its weak inhibition of LPS-induced NO production (IC50 > 50 μM) in RAW264.7 macrophages, Corchoionol C is best deployed as a tool compound for investigating subtle or context-dependent anti-inflammatory mechanisms . Unlike potent NF-κB or TRPA1 inhibitors, Corchoionol C can be used to probe pathways where strong inhibition would mask more nuanced signaling events, or as a comparator to define the potency threshold required for meaningful anti-inflammatory effects in cellular models of inflammation.

Scaffold for Semi-Synthetic Derivatization Aiming to Improve Bioactivity

The favorable predicted ADMET profile (high absorption, low CYP inhibition) combined with its low inherent bioactivity positions Corchoionol C as an attractive scaffold for medicinal chemistry efforts [3]. The presence of a cyclohexenone core, two hydroxyl groups, and a conjugated side chain provides multiple sites for functionalization to enhance potency against specific targets (e.g., kinases, GPCRs) while retaining desirable drug-like properties. This scenario is particularly relevant for academic labs and biotech companies engaged in natural product-based drug discovery and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corchoionol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.